tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 277.36 g/mol. It is classified as a carbamate derivative, which typically consists of a carbonyl group attached to an amine and an alcohol. This compound is notable for its potential applications in pharmaceutical chemistry and medicinal research, particularly due to the presence of the pyridine and pyrrolidine moieties, which are often associated with biological activity.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Ambeed, which provide it for research purposes. The classification of tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate falls under organic compounds, specifically within the categories of nitrogen-containing heterocycles and carbamates.
The synthesis of tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves the reaction between tert-butyl carbamate and 3-(1-methylpyrrolidin-2-yl)pyridine. The reaction conditions may vary but often include the use of solvents such as dichloromethane or acetonitrile under reflux conditions to facilitate the formation of the carbamate linkage.
The molecular structure of tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate features:
The compound's structure can be represented using SMILES notation: CC(C)(C)OC(=O)N1CCC(COc2nc(ccc2I)N3CCCC3)C1.
The InChI key for this compound is NUJZKSAADNTCNA-UHFFFAOYSA-N, which aids in its identification in chemical databases.
tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate can participate in various chemical reactions typical for carbamates, including:
These reactions are often facilitated by adjusting pH levels or employing specific catalysts to drive the desired transformation.
The mechanism of action for compounds like tert-butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is primarily linked to their interaction with biological targets such as receptors or enzymes.
Data on specific interactions would require empirical studies to elucidate precise mechanisms.
Relevant data must be confirmed through experimental analysis for precise characterization.
tert-Butyl (3-(1-methylpyrrolidin-2-yl
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.:
CAS No.: 524-06-1